(1R,2R)-1,2-N,N’-Bis[(methane-sulfonyl)amino]-cyclohexane (1R,2R)-1,2-N,N’-Bis[(methane-sulfonyl)amino]-cyclohexane
Brand Name: Vulcanchem
CAS No.: 122833-58-3
VCID: VC0111441
InChI: InChI=1S/C8H18N2O4S2/c1-15(11,12)9-7-5-3-4-6-8(7)10-16(2,13)14/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1
SMILES: CS(=O)(=O)NC1CCCCC1NS(=O)(=O)C
Molecular Formula: C8H18N2O4S2
Molecular Weight: 270.4 g/mol

(1R,2R)-1,2-N,N’-Bis[(methane-sulfonyl)amino]-cyclohexane

CAS No.: 122833-58-3

Reference Standards

VCID: VC0111441

Molecular Formula: C8H18N2O4S2

Molecular Weight: 270.4 g/mol

(1R,2R)-1,2-N,N’-Bis[(methane-sulfonyl)amino]-cyclohexane - 122833-58-3

CAS No. 122833-58-3
Product Name (1R,2R)-1,2-N,N’-Bis[(methane-sulfonyl)amino]-cyclohexane
Molecular Formula C8H18N2O4S2
Molecular Weight 270.4 g/mol
IUPAC Name N-[(1R,2R)-2-(methanesulfonamido)cyclohexyl]methanesulfonamide
Standard InChI InChI=1S/C8H18N2O4S2/c1-15(11,12)9-7-5-3-4-6-8(7)10-16(2,13)14/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1
Standard InChIKey JUWLQVLCYRNWSV-HTQZYQBOSA-N
Isomeric SMILES CS(=O)(=O)N[C@@H]1CCCC[C@H]1NS(=O)(=O)C
SMILES CS(=O)(=O)NC1CCCCC1NS(=O)(=O)C
Canonical SMILES CS(=O)(=O)NC1CCCCC1NS(=O)(=O)C
PubChem Compound 11043842
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator